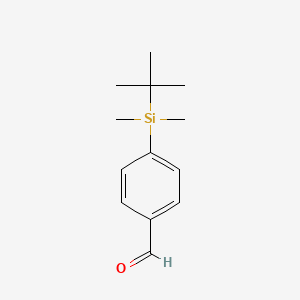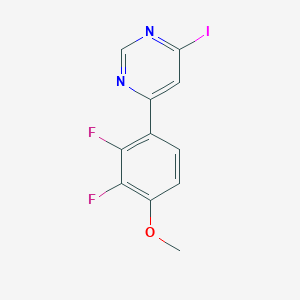
4-(tert-Butyldimethylsilyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyldimethylsilyl)benzaldehyde is an organic compound with the molecular formula C13H20O2Si. It is a derivative of benzaldehyde where the hydrogen atom on the hydroxyl group is replaced by a tert-butyldimethylsilyl group. This compound is often used in organic synthesis due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(tert-Butyldimethylsilyl)benzaldehyde can be synthesized through the reaction of benzaldehyde with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of 4-tert-butyldimethylsilyl-benzaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butyldimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The tert-butyldimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the tert-butyldimethylsilyl group.
Major Products
Oxidation: 4-Tert-butyldimethylsilyl-benzoic acid.
Reduction: 4-Tert-butyldimethylsilyl-benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyldimethylsilyl)benzaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for aldehydes in multi-step organic syntheses.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-tert-butyldimethylsilyl-benzaldehyde exerts its effects involves the reactivity of the tert-butyldimethylsilyl group. This group can stabilize intermediates in chemical reactions, making it a valuable protecting group in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Tert-butyldimethylsilyl-phenol
- 4-Tert-butyldimethylsilyl-aniline
- 4-Tert-butyldimethylsilyl-toluene
Uniqueness
4-(tert-Butyldimethylsilyl)benzaldehyde is unique due to its combination of the benzaldehyde core and the tert-butyldimethylsilyl group. This combination provides both reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C13H20OSi |
|---|---|
Molekulargewicht |
220.38 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]benzaldehyde |
InChI |
InChI=1S/C13H20OSi/c1-13(2,3)15(4,5)12-8-6-11(10-14)7-9-12/h6-10H,1-5H3 |
InChI-Schlüssel |
HMTWSWNZCWWACU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanol](/img/structure/B8412704.png)




![4-Chlorobenzo[b]thiophen-7-ol](/img/structure/B8412719.png)
![Ethyl 4-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B8412721.png)




